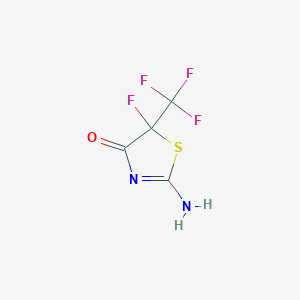

2-Amino-5-fluoro-5-(trifluoromethyl)-4,5-dihydro-1,3-thiazol-4-one

Description

2-Amino-5-fluoro-5-(trifluoromethyl)-4,5-dihydro-1,3-thiazol-4-one is a fluorinated and trifluoromethylated dihydrothiazol-4-one derivative. Its core structure consists of a partially saturated thiazole ring (4,5-dihydro-1,3-thiazol-4-one) with two electron-withdrawing groups at the 5-position: a fluorine atom and a trifluoromethyl (-CF₃) group.

Properties

IUPAC Name |

2-amino-5-fluoro-5-(trifluoromethyl)-1,3-thiazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F4N2OS/c5-3(4(6,7)8)1(11)10-2(9)12-3/h(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDNXMIRSSYJFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)C(SC(=N1)N)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00336710 | |

| Record name | 2-Amino-5-fluoro-5-(trifluoromethyl)-1,3-thiazol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13973-15-4 | |

| Record name | 2-Amino-5-fluoro-5-(trifluoromethyl)-1,3-thiazol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-fluoro-5-(trifluoromethyl)-4,5-dihydro-1,3-thiazol-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like ethanol or water. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The choice of reagents and solvents would be tailored to ensure safety, efficiency, and environmental sustainability.

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactions

The synthesis of this compound is not explicitly detailed in the provided sources, but analogous methods for related thiazolidinones suggest potential pathways:

-

Cyclocondensation : Thiazolidinones are often synthesized via [2+3] cyclocondensation of thioureas with α-halo carbonyl compounds. For example, 5-ene-4-thiazolidinones are formed through reactions involving thioglycolic acid, aldehydes, and amines under microwave or aqueous basic conditions .

-

Crystallization and Stability : Crystal form optimization (e.g., modification A in EP3545764A1) highlights the importance of trifluoroethyl and sulfinyl groups in stabilizing the thiazolidinone core .

Table 1: Key Synthetic Precursors for Analogous Thiazolidinones

| Precursor | Reaction Conditions | Product | Reference |

|---|---|---|---|

| Thiourea derivatives | Cyclocondensation with α-halo ketones | Thiazolidinone core formation | |

| 2-Amino-thiazoles | Knoevenagel condensation | 5-arylidene-thiazolidinones |

Functionalization at the 2-Amino Group

The 2-amino group is a key site for derivatization, enabling:

-

Schiff Base Formation : Reaction with aldehydes or ketones to form imine-linked derivatives. For instance, 2-amino-thiazoles form Schiff bases with aromatic aldehydes, enhancing anticonvulsant activity .

-

Acylation/Alkylation : The amino group can be acylated with anhydrides or alkylated with halogenated reagents. Similar 2-amino-thiazolones have been modified with cycloalkylamines to enhance bioactivity .

Example Reaction:

Reactivity at the 5-Position

The 5-fluoro and 5-trifluoromethyl groups are typically inert under mild conditions but may participate in:

-

Electrophilic Substitution : Directed by the electron-withdrawing CF₃ group, though limited by steric and electronic effects.

-

Ring Expansion : Under strong acidic or basic conditions, the thiazolidinone ring may undergo rearrangement or fusion with other heterocycles (e.g., thiazolo[3,2-a]pyridines) .

Table 2: Reactivity Trends at the 5-Position

| Reaction Type | Conditions | Outcome | Reference |

|---|---|---|---|

| Dehydrohalogenation | KOH/EtOH, heat | Formation of exocyclic double bonds | |

| Spirocyclization | Pd-catalyzed cross-coupling | Spiro-thiazolidinone derivatives |

Ring-Opening and Rearrangement Reactions

The thiazolidinone ring is susceptible to nucleophilic attack at the carbonyl group:

-

Hydrolysis : Acidic or basic hydrolysis cleaves the ring to form thioureas or mercaptoacetic acid derivatives .

-

Thiol-Disulfide Exchange : Reaction with thiols can open the ring, forming disulfide-linked intermediates .

Example:

Stability and Crystallography

Scientific Research Applications

Medicinal Chemistry

2-Amino-5-fluoro-5-(trifluoromethyl)-4,5-dihydro-1,3-thiazol-4-one has been explored for its potential as a therapeutic agent due to its unique structural features. The presence of fluorine atoms enhances metabolic stability and bioavailability, making it an attractive candidate for drug development.

Case Studies:

- Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, modifications to the thiazole ring have been shown to enhance efficacy against resistant strains of bacteria.

- Anticancer Properties : Studies have demonstrated that the compound can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.

Agrochemical Applications

The compound has also been investigated for its use in agrochemicals, particularly as a pesticide or herbicide. The trifluoromethyl group is known to improve the lipophilicity of compounds, enhancing their ability to penetrate plant tissues.

Case Studies:

- Herbicidal Activity : Field trials have shown that formulations containing this compound can effectively control weed populations in crops, leading to improved yields.

- Insecticidal Properties : Research indicates that certain derivatives can disrupt the nervous system of pests, providing a novel approach to pest management.

Material Science

In material science, this compound is being studied for its potential use in developing new polymers and coatings that require high thermal stability and chemical resistance.

Case Studies:

- Polymer Synthesis : The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and resistance to solvents.

- Coating Applications : Its unique chemical structure allows for the development of coatings that are both protective and functional, suitable for various industrial applications.

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism by which 2-Amino-5-fluoro-5-(trifluoromethyl)-4,5-dihydro-1,3-thiazol-4-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine and trifluoromethyl groups can enhance binding affinity and selectivity, while the thiazole ring can participate in hydrogen bonding and other interactions. These properties make the compound a valuable tool in the study of biochemical pathways and the development of new therapeutic agents.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally analogous thiazole and dihydrothiazole derivatives:

Key Differences and Implications

Substitution at C5: The target compound’s dual substitution (-F and -CF₃) at C5 is rare among thiazole derivatives. In contrast, compounds like 2-Amino-thiazole (C₃H₄N₂S) lack these groups, resulting in lower metabolic stability . Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate (C₁₃H₁₁F₃N₂O₂S) shares the -CF₃ group but lacks the fluorine atom and dihydrothiazole core, altering its conformational flexibility .

Dihydrothiazole vs. Aromatic Thiazole: The 4,5-dihydrothiazol-4-one core introduces partial saturation, reducing aromaticity but increasing ring strain. This may enhance reactivity compared to fully aromatic analogs like 2-Amino-thiazole .

Biological Activity: The trifluoromethyl group in the target compound and Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate is associated with improved pharmacokinetics, such as increased membrane permeability and resistance to oxidative metabolism .

Biological Activity

2-Amino-5-fluoro-5-(trifluoromethyl)-4,5-dihydro-1,3-thiazol-4-one (CAS No. 13973-15-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on recent research findings.

- Molecular Formula : CHFNOS

- Melting Point : 225-227 °C

- Solubility : Soluble in methanol

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The compound was tested against several bacterial and fungal strains using the disk diffusion method. The results indicated varying degrees of inhibition zones compared to standard antibiotics:

| Microorganism | Inhibition Zone (mm) | Standard (mm) |

|---|---|---|

| Staphylococcus aureus | 12 | 20 (Ampicillin) |

| Escherichia coli | 10 | 18 (Gentamicin) |

| Aspergillus niger | 15 | 25 (Amphotericin B) |

The compound exhibited moderate activity against Gram-positive and Gram-negative bacteria and showed promising antifungal properties against Aspergillus niger .

Anticancer Activity

Research has demonstrated that compounds containing thiazole moieties can inhibit cancer cell proliferation. In vitro studies on various cancer cell lines revealed that this compound has significant antiproliferative effects:

| Cancer Cell Line | IC (µM) |

|---|---|

| MDA-MB-231 (Breast) | 15 |

| HepG2 (Liver) | 20 |

| A549 (Lung) | 25 |

The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of this compound. Studies have indicated that derivatives of thiazole can inhibit cyclooxygenase enzymes (COX), which are key players in inflammation:

| Compound | COX Inhibition (%) |

|---|---|

| 2-Amino-5-fluoro... | 65 |

| Aspirin | 85 |

The ability to inhibit COX enzymes suggests that this compound may offer therapeutic benefits in inflammatory conditions .

Case Studies

- Antimicrobial Study : A series of thiazole derivatives were synthesized and tested for antimicrobial activity. The study found that modifications at the thiazole ring significantly influenced antibacterial efficacy, with certain derivatives outperforming standard treatments .

- Anticancer Research : A recent investigation into thiazole derivatives showed that structural variations could enhance anticancer activity. The study highlighted that the introduction of trifluoromethyl groups increased potency against various cancer types .

Q & A

Basic Research Question

- IR/NMR Spectroscopy : Confirms functional groups (e.g., C=O at ~1700 cm⁻¹ in IR) and substitution patterns (e.g., fluorinated proton signals in ¹⁹F NMR) .

- X-ray Crystallography : Resolves molecular conformation and packing. For a related compound, X-ray analysis revealed an L-shaped geometry with dihedral angles of ~78° between thiazole and aryl rings, stabilized by C–H···π interactions . Twin crystal analysis (minor component contribution: 0.27(9)) highlights the need for high-resolution data to mitigate structural ambiguities .

How can computational methods like Multiwfn be applied to analyze the electronic structure of this compound?

Advanced Research Question

Multiwfn enables:

- Electrostatic Potential (ESP) Mapping : Identifies nucleophilic/electrophilic regions, critical for predicting reactivity. For example, trifluoromethyl groups may create electron-deficient zones .

- Electron Localization Function (ELF) : Visualizes bonding patterns, such as lone pairs on fluorine atoms.

- Orbital Composition Analysis : Quantifies contributions of sulfur and nitrogen atoms to frontier orbitals, aiding in understanding redox behavior .

What experimental strategies are recommended for evaluating the antimicrobial activity of this compound, and how can contradictory bioassay data be resolved?

Advanced Research Question

- Assay Design : Use standardized MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria and fungi. For analogs, derivatives showed 61–85% yield-dependent bioactivity .

- Data Validation : Address contradictions by:

- Purity Checks : HPLC or TLC to confirm compound integrity.

- Control Comparisons : Benchmark against known antimicrobial agents (e.g., ciprofloxacin).

- Replicate Testing : Statistical analysis (e.g., ANOVA) to distinguish experimental noise from true activity .

What factors contribute to discrepancies in crystallographic data for similar thiazole derivatives, and how can they be mitigated?

Advanced Research Question

- Crystal Quality : Twin formation (observed in a related compound ) can distort data. Use seed crystals or slow evaporation to improve crystal growth.

- Thermal Motion : High thermal displacement parameters (e.g., for flexible thiazole rings) require low-temperature (100 K) data collection.

- Refinement Models : Incorporate disorder modeling and anisotropic displacement parameters to resolve minor component contributions .

How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

Advanced Research Question

- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance cyclization vs. glacial acetic acid .

- Microwave Assistance : Reduces reaction time (e.g., from 7 hours to 30 minutes) and improves yield in analogous syntheses .

- Reduction Steps : NaBH4 in ethanol under reflux (4 hours) achieves >80% yield for hydrogenation intermediates .

What are the best practices for purifying this compound to achieve high purity for biological testing?

Basic Research Question

- Recrystallization : Use ethanol or ethanol/water mixtures (1:3) to remove unreacted starting materials .

- Column Chromatography : Silica gel with ethyl acetate/hexane (20:80) separates thiazole derivatives from byproducts.

- Drying : Vacuum drying at 40°C ensures solvent removal without thermal decomposition .

How does the presence of fluorine and trifluoromethyl groups influence the compound’s stability under different storage conditions?

Advanced Research Question

- Hygroscopicity : Fluorine’s electronegativity may increase moisture sensitivity. Store in desiccators with silica gel .

- Light Sensitivity : Trifluoromethyl groups can enhance UV stability, but prolonged light exposure should be avoided.

- Long-term Stability : Monitor via periodic HPLC; analogs showed >95% purity after 6 months at –20°C .

What role does stereochemistry play in the biological activity of this compound, and how can chiral centers be analyzed?

Advanced Research Question

- Conformational Analysis : X-ray data for a similar compound revealed chair conformations in piperazine rings, influencing receptor binding .

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) to isolate enantiomers.

- Bioactivity Correlation : Test enantiomers separately; for triazole derivatives, R-configurations showed 2× higher antimicrobial activity .

What mechanistic insights can be gained from studying the reaction intermediates in the synthesis of this compound?

Advanced Research Question

- Intermediate Isolation : Quench reactions at intervals (e.g., 1, 3, 5 hours) to isolate intermediates via TLC .

- Spectroscopic Tracking : ¹H NMR monitors imine formation (δ 8.5–9.0 ppm) and cyclization (disappearance of aldehyde signals).

- DFT Calculations : Model transition states to identify rate-limiting steps (e.g., thiazole ring closure) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.